molecular formula C16H12O2S B13998838 Methyl 4-(1-benzothien-3-yl)benzoate

Methyl 4-(1-benzothien-3-yl)benzoate

Cat. No.: B13998838
M. Wt: 268.3 g/mol
InChI Key: WDQLAIYZLZZZBO-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzothiophen-3-yl)benzoate is an organic compound with the molecular formula C16H12O2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-benzothiophen-3-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 1-benzothiophene-3-boronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(1-benzothiophen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-benzothiophen-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Electrophilic reagents like bromine or nitric acid; reactions are conducted under controlled conditions to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(1-benzothiophen-3-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active benzothiophene derivatives.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which methyl 4-(1-benzothiophen-3-yl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.

    Sertaconazole: An antifungal agent containing a benzothiophene ring.

    Zileuton: A leukotriene synthesis inhibitor with a benzothiophene core.

Uniqueness

Methyl 4-(1-benzothiophen-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the presence of both benzothiophene and benzoate moieties allows for diverse interactions in biological and material science applications.

Biological Activity

Methyl 4-(1-benzothien-3-yl)benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of study for potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting that the compound can disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound's mechanism of action may involve the inhibition of cell wall synthesis or interference with protein synthesis pathways, although further studies are needed to elucidate these mechanisms in detail.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Case Study: Anticancer Activity in Lung Cancer Cells

A recent in vitro study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells. The study reported an IC50 value of approximately 25 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzothiophene ring structure is known to modulate enzyme activity and receptor interactions, influencing cellular signaling pathways.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling cascades associated with cell growth and apoptosis.

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 4-(1-benzothiophen-3-yl)benzoate

InChI

InChI=1S/C16H12O2S/c1-18-16(17)12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

WDQLAIYZLZZZBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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